molecular formula C21H19BrN2O2S B4938202 N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide

N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide

Cat. No.: B4938202
M. Wt: 443.4 g/mol
InChI Key: RCXPDWOLUQXWOF-UHFFFAOYSA-N
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Description

N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide is an organic compound that belongs to the class of aromatic carbamates This compound is characterized by the presence of a bromonaphthalene moiety, a carbamothioyl group, and a propan-2-yloxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Carbamothioylation: The reaction of 4-bromonaphthalene with a carbamothioyl chloride to form the corresponding carbamothioyl derivative.

    Coupling Reaction: The final step involves coupling the carbamothioyl derivative with 3-(propan-2-yloxy)benzamide under suitable conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (4-bromonaphthalen-1-yl)carbamate
  • tert-butyl N-(4-bromonaphthalen-1-yl)carbamate

Uniqueness

N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3-(propan-2-yloxy)benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-bromonaphthalen-1-yl)carbamothioyl]-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O2S/c1-13(2)26-15-7-5-6-14(12-15)20(25)24-21(27)23-19-11-10-18(22)16-8-3-4-9-17(16)19/h3-13H,1-2H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXPDWOLUQXWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C3=CC=CC=C32)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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